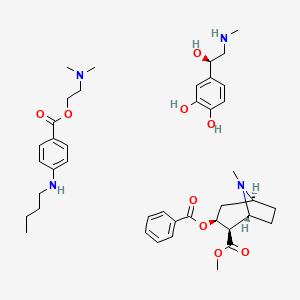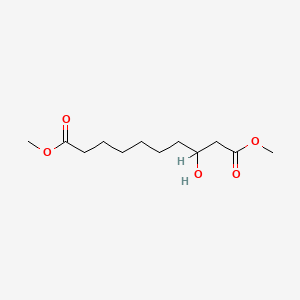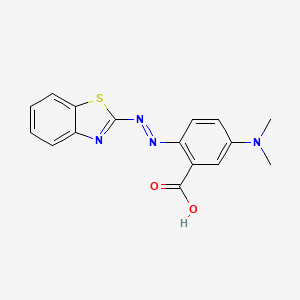
Direct Blue 67
概要
説明
Direct Blue 67 is a water-soluble synthetic dye that belongs to the azoic dye class. It is widely used in textile industries for dyeing purposes. This compound has gained significant attention due to its versatile properties and multiple applications in various scientific fields.
作用機序
Target of Action
Direct Blue 67, also known as Acid Blue 167 and C.I. , is primarily used as a dyeing agent for cotton fabrics . Its primary target is the cotton fabric, where it binds to the cellulose fibers .
Mode of Action
The mode of action of this compound involves its interaction with the cotton fibers. The dye molecules adhere to the fabric molecules without the help of other chemicals . This interaction is facilitated by the anionic nature of the dye, which allows it to bind to the cotton fibers through weak hydrogen bonding and Van der Waals forces .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the adsorption behavior of the dye on cotton. The dye molecules are absorbed by the cotton fibers in a process that involves the formation of weak hydrogen bonds and Van der Waals forces .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of this compound as a dye, we can consider its solubility, distribution on the fabric, and stability. This compound is soluble in water , which facilitates its application on the fabric. Once applied, the dye distributes evenly on the fabric, adhering to the cotton fibers .
Result of Action
The result of the action of this compound is the production of a vibrant blue color on the cotton fabric . In addition to its use in textile dyeing, this compound has also been found to react with hydroxyapatite in bone to produce an intense blue color, making it useful for staining bone sections .
Action Environment
The action of this compound is influenced by various environmental factors. The dyeing process is normally carried out in a neutral or slightly alkaline dyebath . The temperature and pH of the dyebath can affect the intensity of the color produced. Additionally, the dye’s stability and efficacy can be influenced by factors such as light exposure and washing conditions .
生化学分析
Biochemical Properties
Direct Blue 67 plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteins, altering their conformation and activity. The interactions between this compound and these biomolecules are primarily driven by electrostatic forces and hydrogen bonding, given the dye’s sulfonic acid groups .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with membrane receptors and intracellular signaling molecules .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the dye are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties and effects. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a noticeable response. At high doses, toxic or adverse effects, such as cellular toxicity and organ damage, have been reported .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways. For instance, this compound has been shown to inhibit certain enzymes involved in the breakdown of metabolic intermediates, leading to an accumulation of these intermediates in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the dye in different cellular compartments. The transport and distribution of this compound are critical for its biochemical effects, as they determine the concentration of the dye in various cellular regions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The dye can be directed to specific compartments or organelles within the cell, where it exerts its activity. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, affecting the function of these organelles. The localization of this compound is essential for understanding its biochemical properties and effects .
準備方法
Direct Blue 67 is synthesized through a series of chemical reactions involving aromatic amines and nitro compounds. The general synthetic route includes the following steps :
Selection of Starting Materials: Typically, p-nitroaniline is used as the starting material due to its reactivity and suitability for dye synthesis.
Nitration Reaction:
p-Nitroaniline undergoes nitration with dilute nitric acid to introduce nitro groups into the molecule.Diazotization Reaction: The nitro compound is then treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with aromatic amines to form the final dye compound.
Industrial production methods often involve large-scale batch processes with controlled reaction conditions to ensure high yield and purity of the dye .
化学反応の分析
Direct Blue 67 undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: The dye can be oxidized under acidic conditions, leading to the formation of different colored products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Direct Blue 67 has a wide range of applications in scientific research:
Chemistry: It is used as a staining agent in various analytical techniques, including chromatography and spectroscopy.
Biology: The dye is employed in histological staining to visualize cellular structures and tissues.
Medicine: this compound is used in diagnostic assays and as a marker in medical imaging.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
類似化合物との比較
Direct Blue 67 can be compared with other similar azo dyes, such as Direct Blue 1 and Direct Orange 25 . These dyes share similar chemical structures and properties but differ in their specific applications and color profiles. This compound is unique due to its specific reactivity and staining properties, making it suitable for a wide range of applications .
Similar Compounds
- Direct Blue 1
- Direct Orange 25
- Direct Blue 168
特性
IUPAC Name |
trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27N5O12S3.3Na/c1-18-10-27(37-39-33-31(54(48,49)50)14-19-11-22(8-9-25(19)34(33)41)35-21-6-4-3-5-7-21)30(51-2)17-26(18)36-38-28-15-23(52(42,43)44)12-20-13-24(53(45,46)47)16-29(40)32(20)28;;;/h3-17,35,40-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIWCWYYGIRDIZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N5Na3O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889465 | |
| Record name | C.I. Direct Blue 67, trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3354-97-0 | |
| Record name | C.I. 27925 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[2-[4-[2-[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Blue 67, trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 4-hydroxy-5-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-5-methoxy-2-methylphenyl]azo]naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)

![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)
![(5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1217276.png)
![5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide](/img/structure/B1217278.png)


